Phenyl-d5-acetic acid

Descripción general

Descripción

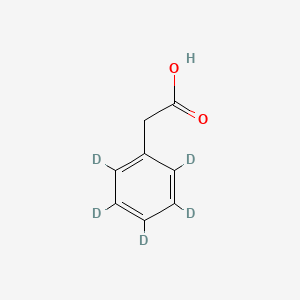

Phenyl-d5-acetic acid is a deuterated form of phenylacetic acid, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5CH2CO2H and has a molecular weight of 141.18 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic characteristics.

Mecanismo De Acción

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of this compound are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by this compound are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Análisis Bioquímico

Biochemical Properties

Phenyl-d5-acetic acid is involved in the degradation of aromatic components in bacteria . The bacterial Phenylacetic acid (PAA) pathway, which this compound is a part of, contains 12 enzymes and a transcriptional regulator . This pathway plays a role in biofilm formation and antimicrobial activity .

Cellular Effects

This compound, as a part of the PAA pathway, has been found to influence the expression of certain genes in bacteria. For instance, under subinhibitory concentrations of antibiotics, Acinetobacter baumannii upregulates the expression of the paa operon while simultaneously repressing chaperone-usher Csu pilus expression and biofilm formation .

Molecular Mechanism

Phenylacetic acid, the compound from which this compound is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Temporal Effects in Laboratory Settings

Phenylacetic acid, the parent compound, is known to be a weak carboxylic acid with a melting point of about 77°C and a boiling point of about 265°C .

Metabolic Pathways

This compound is a part of the Phenylacetic acid (PAA) pathway in bacteria, which is involved in the degradation of aromatic components . This pathway is the most differentially regulated under many environmental conditions .

Transport and Distribution

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Subcellular Localization

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl-d5-acetic acid can be synthesized through several methods:

Hydrolysis of Phenyl-d5-acetonitrile: This is the most common route, where phenyl-d5-acetonitrile is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst.

Oxidation of Phenyl-d5-acetaldehyde: This method involves the oxidation of phenyl-d5-acetaldehyde using copper (II) hydroxide.

Hydrolysis of Sodium Phenyl-d5-ethanoate: This involves the hydrolysis of sodium phenyl-d5-ethanoate to produce this compound and sodium hydroxide.

Acid Hydrolysis of Phenyl-d5-acetate Ester: This method involves the hydrolysis of phenyl-d5-acetate ester, such as methylphenyl-d5-acetate, to produce this compound and methyl alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phenyl-d5-acetonitrile or oxidation of phenyl-d5-acetaldehyde under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Phenyl-d5-acetic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to phenyl-d5-ethanol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, where the carboxyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, copper (II) hydroxide.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Sulfuric acid, hydrochloric acid.

Major Products:

Phenyl-d5-acetone: Formed through oxidation.

Phenyl-d5-ethanol: Formed through reduction.

Aplicaciones Científicas De Investigación

Phenyl-d5-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various deuterated compounds.

Biology: Employed in metabolic studies to trace biochemical pathways due to its deuterium labeling.

Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

Industry: Utilized in the production of polymers and other functional materials.

Comparación Con Compuestos Similares

Phenyl-d5-acetic acid can be compared with other similar compounds such as:

Phenylacetic acid: The non-deuterated form, which has similar chemical properties but different spectroscopic characteristics.

Phenylacetic-d7 acid: Another deuterated form with seven deuterium atoms.

Phenyl-13C6-acetic acid: A carbon-13 labeled analog.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing .

Actividad Biológica

Phenyl-d5-acetic acid (C8H8O2, CID 12198006) is a deuterated derivative of phenylacetic acid, which has garnered interest in various fields of biological research due to its unique isotopic labeling and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and implications in drug development.

This compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biological systems. The compound can be synthesized through various methods, including the reaction of phenol with acetic anhydride or acetyl chloride under deuterated conditions. This synthesis is crucial for its application in metabolic studies and drug development.

1. Metabolic Pathways

This compound serves as a tracer in metabolic studies, allowing researchers to track its incorporation into metabolic pathways. The presence of deuterium alters the spectroscopic properties of the molecule, facilitating better resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. This property is particularly useful for studying complex biological interactions and enzymatic reactions.

2. Antineoplastic Effects

Research indicates that this compound exhibits biological activity similar to that of phenyl acetate, particularly in cancer research. Studies have shown that it can induce differentiation and apoptosis in tumor cells through mechanisms involving the activation of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Tracer | Used to trace metabolic pathways due to deuterium labeling properties |

| Antineoplastic | Induces differentiation and apoptosis in tumor cells |

| Enzyme Interactions | Interacts with drug metabolism enzymes, influencing pharmacological effects |

Case Study 1: Hyperammonemia Treatment

In a study involving sodium phenylacetate (SPA), a related compound, it was observed that SPA effectively induced alternative nitrogen excretion pathways in patients with hyperammonemia. This suggests that this compound may share similar mechanisms, potentially aiding in conditions where nitrogen metabolism is disrupted .

Study Design:

- Participants: Healthy dogs and patients with urea cycle enzyme deficiency.

- Methods: Randomized controlled trials assessing safety and pharmacokinetics.

- Outcomes: Significant conversion to metabolites like phenylacetylglycine was noted.

Case Study 2: Auxin Activity in Plants

This compound has been implicated in plant growth regulation as an auxin precursor. Research demonstrated that when applied exogenously, it could be converted into phenylacetic acid (PAA), promoting root growth in Arabidopsis thaliana. This auxin-like activity underscores its potential role in agricultural applications .

Implications for Drug Development

The incorporation of deuterated compounds like this compound into drug molecules has become increasingly relevant. Its unique isotopic signature allows for enhanced tracking during pharmacokinetic studies, providing insights into drug metabolism and efficacy. As a result, it is being explored as a potential candidate for further development in therapeutic applications.

Propiedades

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.